

Technical Guide: 1,3-Adamantanedicarbonyl Chloride (1,3-ADC)

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Compound of Interest

Compound Name: *1,3-Adamantanedicarbonyl chloride*

CAS No.: *29713-15-3*

Cat. No.: *B1276512*

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Executive Summary

1,3-Adamantanedicarbonyl chloride (1,3-ADC) is a bifunctional acyl chloride derivative of the diamondoid hydrocarbon adamantane. It serves as a critical electrophilic building block in the synthesis of high-performance polymers, Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.

Its value lies in the "Adamantane Effect": the introduction of the rigid, bulky tricyclic cage into molecular backbones. This modification significantly enhances thermal stability (

), oxidative resistance, and lipophilicity while disrupting chain packing to improve solubility and optical transparency in resulting materials.

Part 1: Molecular Architecture & Physicochemical Profile

1,3-ADC is characterized by two highly reactive acyl chloride groups attached to the bridgehead carbons (positions 1 and 3) of the adamantane cage. Unlike its 1-monosubstituted counterparts, 1,3-ADC acts as a cross-linker or chain extender.

Physicochemical Data Table

Property	Value / Description	Note
CAS Number	39269-10-8	Specific to the dichloride derivative.
Molecular Formula		
Molecular Weight	261.14 g/mol	
Appearance	White Crystalline Solid	Hygroscopic; degrades in moist air.
Solubility	DCM, Chloroform, THF, Benzene	Reacts violently with water/alcohols.
Reactivity	High (Electrophilic)	Prone to hydrolysis and nucleophilic attack.
Precursor	1,3-Adamantanedicarboxylic acid	CAS 5001-18-3

Structural Significance

The 1,3-substitution pattern creates a "bent" or V-shaped geometry (approximate bond angle of 109.5° relative to the cage center). This geometry is crucial for:

- **Polymer Kinking:** Prevents perfect crystalline packing in polyamides, enhancing solubility without sacrificing rigidity.
- **MOF Topology:** Acts as a bent ditopic linker, facilitating the formation of specific cage-like pores.

Part 2: Synthetic Routes & Purification

The synthesis of 1,3-ADC is a nucleophilic acyl substitution where the hydroxyl groups of the parent dicarboxylic acid are replaced by chlorines.

Protocol: Chlorination via Thionyl Chloride ()

Reagents:

- 1,3-Adamantanedicarboxylic acid (dried)[1][2]
- Thionyl Chloride (Excess, acts as solvent/reagent)
- DMF (Catalytic amount)

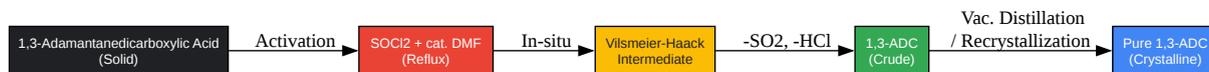
Workflow Logic: The use of thionyl chloride is preferred over oxalyl chloride for scale-up due to the gaseous byproducts (

) which drive the reaction equilibrium forward (Le Chatelier's principle) and simplify purification. Catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the conversion of the sterically hindered adamantane carboxylic groups.

Step-by-Step Methodology

- Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Argon line).
- Mixing: Charge flask with 1,3-Adamantanedicarboxylic acid (1 eq). Add Thionyl Chloride (10-15 eq). Add 2-3 drops of anhydrous DMF.
- Reaction: Heat to reflux () for 3–4 hours. Monitor cessation of gas evolution ().
- Isolation: Distill off excess under reduced pressure.
- Purification: The residue is often sufficiently pure for polymerization. For high-purity needs, recrystallize from anhydrous hexane or sublime under high vacuum.

Visualization: Synthesis Workflow



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Figure 1: Synthetic pathway converting the diacid to the dichloride using thionyl chloride activation.

Part 3: Reactivity & Polymerization Kinetics

1,3-ADC is most frequently employed in step-growth polymerization to produce polyamides and polyesters. The bulky adamantane cage inhibits chain rotation, leading to polymers with high glass transition temperatures (

).

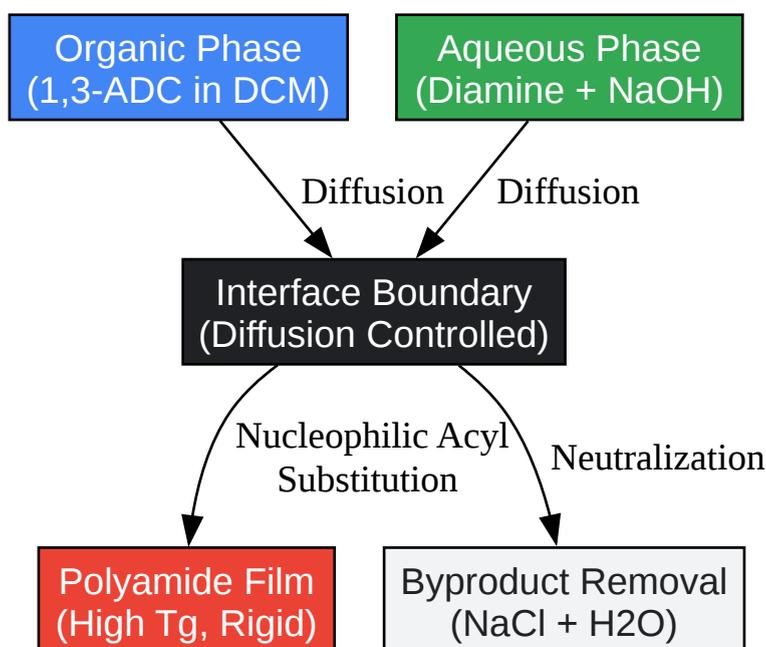
Reaction Mechanism: Interfacial Polycondensation

For polyamides, interfacial polymerization (Schotten-Baumann conditions) is superior to solution polymerization. It minimizes the need for strict stoichiometry and high heat, which can degrade the adamantane cage or cause side reactions.

System Design:

- Organic Phase: 1,3-ADC dissolved in
or DCM.
- Aqueous Phase: Diamine (e.g., 1,6-hexanediamine) + Acid Scavenger (
or
).
- Interface: Reaction occurs instantaneously at the boundary.

Visualization: Interfacial Polymerization Logic



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Figure 2: Mechanism of interfacial polycondensation. The adamantane moiety is incorporated into the backbone at the interface.

Part 4: High-Performance Applications

Advanced Polyamides & Polyimides

Replacing standard monomers (like adipoyl chloride) with 1,3-ADC introduces steric bulk that:

- Increases
: Often pushing
due to restricted segmental motion.
- Improves Transparency: The bulky cage prevents dense chain packing, reducing crystallinity and light scattering (amorphous polymers).
- Lowers Dielectric Constant: Critical for electronic insulating layers.

Metal-Organic Frameworks (MOFs)

1,3-ADC serves as a precursor to rigid dicarboxylate linkers. Unlike the linear terephthalic acid linkers, the 1,3-adamantane geometry introduces a "kink" (

), facilitating the formation of:

- Cage-based topologies: Useful for gas storage (,).
- Chiral MOFs: If derivatized further, the adamantane cage can support chiral separation phases.

Pharmaceutical Intermediates

While 1-adamantylamine is common (e.g., Amantadine), 1,3-disubstituted derivatives are used to create "dumbbell" shaped molecules or cross-linked drug conjugates. 1,3-ADC allows for the symmetric attachment of pharmacophores, used in research for:

- DPP4 Inhibitors: Structural analogs where the adamantane cage provides lipophilic bulk to fit enzyme pockets.
- Antiviral conjugates: Linking antiviral agents to improve membrane permeability.

Part 5: Handling & Safety (MSDS Summary)

1,3-ADC is a Corrosive Solid.

- Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride () gas.
- Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. Refrigeration () is recommended to prevent slow hydrolysis from ambient moisture.
- PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. All transfers must occur in a fume hood.

References

- Synthesis of 1,3-Adamantanedicarboxylic Acid & Derivatives Source: ChemicalBook / Literature Reviews Protocol validation for the oxidation of adamantane and subsequent chlorination.
- Poly(1,3-adamantane) Synthesis and Properties Source: ResearchGate Detailed analysis of cationic ring-opening polymerization and the thermal stability of adamantane-based polymers.
- Safety Data Sheet: Adamantane Derivatives Source: Fisher Scientific Handling protocols for adamantane hydrochloride and related acid chlorides.
- MOF Design using Adamantane Linkers Source: Royal Society of Chemistry (RSC) Discussion on using rigid, bulky ligands like adamantane dicarboxylates for one-pot MOF synthesis.

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